molecular formula C29H29N3 B14108689 Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone

Cat. No.: B14108689
M. Wt: 419.6 g/mol
InChI Key: UQUABALWHGKKTJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of automated reactors and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-ethyl-: A simpler aldehyde derivative with different reactivity and applications.

    Diphenylhydrazone derivatives: Compounds with similar hydrazone linkages but different substituents, leading to varied properties and uses.

Uniqueness

Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H29N3

Molecular Weight

419.6 g/mol

IUPAC Name

N-benzyl-4-[(diphenylhydrazinylidene)methyl]-N-ethyl-3-methylaniline

InChI

InChI=1S/C29H29N3/c1-3-31(23-25-13-7-4-8-14-25)29-20-19-26(24(2)21-29)22-30-32(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-22H,3,23H2,1-2H3

InChI Key

UQUABALWHGKKTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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